molecular formula C20H20N2O B14242184 3-[2,6-Di(propan-2-yl)phenoxy]benzene-1,2-dicarbonitrile CAS No. 214494-53-8

3-[2,6-Di(propan-2-yl)phenoxy]benzene-1,2-dicarbonitrile

Cat. No.: B14242184
CAS No.: 214494-53-8
M. Wt: 304.4 g/mol
InChI Key: KSABZNGKSCOBMQ-UHFFFAOYSA-N
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Description

3-[2,6-Di(propan-2-yl)phenoxy]benzene-1,2-dicarbonitrile is a chemical compound known for its unique structure and properties It is characterized by the presence of two isopropyl groups attached to a phenoxy group, which is further connected to a benzene ring with two cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2,6-Di(propan-2-yl)phenoxy]benzene-1,2-dicarbonitrile typically involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the preparation of the phenoxy intermediate by reacting 2,6-di(propan-2-yl)phenol with an appropriate halogenated benzene derivative under basic conditions.

    Coupling Reaction: The phenoxy intermediate is then coupled with a benzene-1,2-dicarbonitrile derivative using a palladium-catalyzed Suzuki-Miyaura coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-[2,6-Di(propan-2-yl)phenoxy]benzene-1,2-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents. Conditions typically involve the use of a Lewis acid catalyst.

    Nucleophilic Substitution: Reagents such as alkoxides, amines, and thiols are commonly used. Conditions may vary depending on the nucleophile and desired product.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used under controlled conditions.

Major Products Formed

The major products formed from these reactions include substituted benzene derivatives, amides, and alcohols, depending on the specific reaction and reagents used.

Scientific Research Applications

3-[2,6-Di(propan-2-yl)phenoxy]benzene-1,2-dicarbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2,6-Di(propan-2-yl)phenoxy]benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets and pathways. The phenoxy group can engage in hydrogen bonding and π-π interactions with target molecules, while the cyano groups can participate in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-[2,6-Di(propan-2-yl)phenoxy]benzene-1,2-dicarbonitrile
  • 2,6-Di(propan-2-yl)phenoxy]methyl dihydrogen phosphate
  • 2,6-Di(propan-2-yl)phenoxy]methyl dihydrogen phosphate disodium salt

Uniqueness

This compound stands out due to its unique combination of isopropyl, phenoxy, and cyano groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications and research studies .

Properties

CAS No.

214494-53-8

Molecular Formula

C20H20N2O

Molecular Weight

304.4 g/mol

IUPAC Name

3-[2,6-di(propan-2-yl)phenoxy]benzene-1,2-dicarbonitrile

InChI

InChI=1S/C20H20N2O/c1-13(2)16-8-6-9-17(14(3)4)20(16)23-19-10-5-7-15(11-21)18(19)12-22/h5-10,13-14H,1-4H3

InChI Key

KSABZNGKSCOBMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)OC2=CC=CC(=C2C#N)C#N

Origin of Product

United States

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